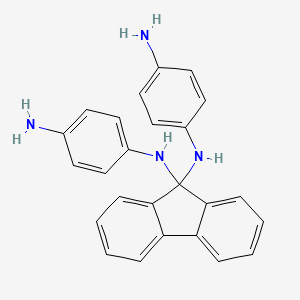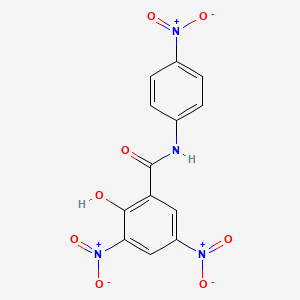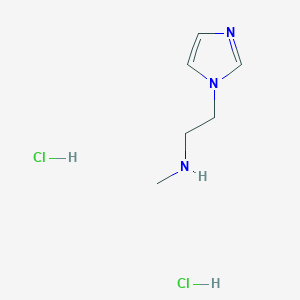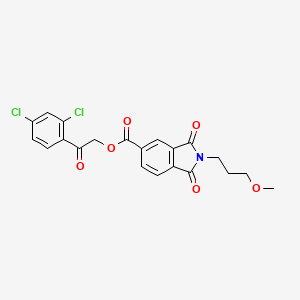![molecular formula C21H24N2OS B12473475 N'-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B12473475.png)
N'-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cycloheptylidene group attached to a benzohydrazide moiety, with a phenylsulfanyl methyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide typically involves the reaction of cycloheptanone with 4-[(phenylsulfanyl)methyl]benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar in structure but with different substituents, leading to different chemical and biological properties.
N’-benzylidene-4-tert-butylbenzohydrazide: Another hydrazide derivative with distinct substituents, used in enzyme inhibition studies.
Uniqueness
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the cycloheptylidene group and the phenylsulfanyl methyl group differentiates it from other hydrazide derivatives, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C21H24N2OS |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2OS/c24-21(23-22-19-8-4-1-2-5-9-19)18-14-12-17(13-15-18)16-25-20-10-6-3-7-11-20/h3,6-7,10-15H,1-2,4-5,8-9,16H2,(H,23,24) |
InChI-Schlüssel |
XAQWFCCLZQQXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12473402.png)
![2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide](/img/structure/B12473409.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12473412.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12473418.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473426.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473427.png)

![1-(2-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B12473434.png)


![N-(2-adamantyl)-N-[2-(1,3-benzodioxol-5-yl)ethyl]amine](/img/structure/B12473472.png)

![N-(4-{[(E)-furan-2-ylmethylidene]amino}phenyl)acetamide](/img/structure/B12473490.png)
